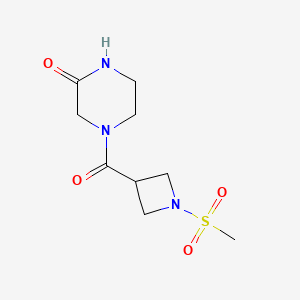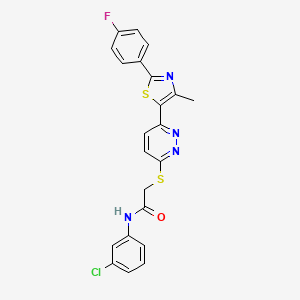
N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4OS2 and its molecular weight is 470.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Compounds similar to the requested chemical, such as benzothiazolinone acetamide analogs, have been synthesized and analyzed through vibrational spectra and electronic properties. These compounds have shown promise as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and potential for use in photovoltaic cells. Their non-linear optical activity and second-order hyperpolarizability values have been investigated, suggesting applications in materials science and photonics. Molecular docking studies have also been conducted to explore their interactions with biological targets like Cyclooxygenase 1 (COX1), hinting at possible pharmacological applications (Mary et al., 2020).
Anticancer Activity
5-methyl-4-phenyl thiazole derivatives, closely related to the queried compound, have been synthesized and evaluated for their anticancer activity. These compounds demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, with one compound showing high selectivity and inducing apoptosis, suggesting potential therapeutic applications in cancer treatment (Evren et al., 2019).
Metabolic Stability Enhancement
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored compounds with structures similar to the queried chemical. These studies aimed to improve metabolic stability by examining various heterocyclic analogues, leading to the development of compounds with similar in vitro potency and in vivo efficacy but reduced metabolic deacetylation, indicating significant implications for drug design and development (Stec et al., 2011).
Heterocyclic Compound Synthesis with Biological Activity
Synthesis efforts have also extended to creating novel derivatives with expected biological activities, including antimicrobial and antifungal properties. These syntheses involve complex reactions leading to the formation of compounds with significant biological activity, highlighting the potential for developing new therapeutic agents (Sayed et al., 2003).
Antimicrobial Agents
Another research direction involves synthesizing formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents. These compounds have shown moderate activity against pathogenic bacterial and fungal strains, further indicating the versatility of thiadiazole compounds in developing new antimicrobial treatments (Sah et al., 2014).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4OS2/c1-13-21(31-22(25-13)14-5-7-16(24)8-6-14)18-9-10-20(28-27-18)30-12-19(29)26-17-4-2-3-15(23)11-17/h2-11H,12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGHEPXGAGAWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

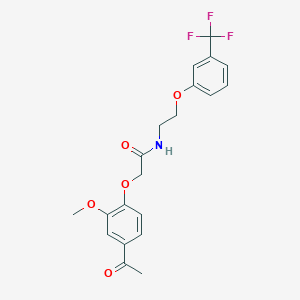
![3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide](/img/structure/B2843353.png)
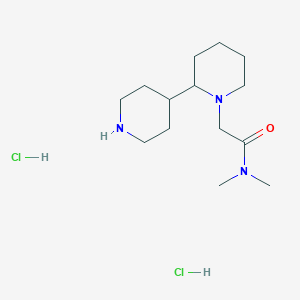
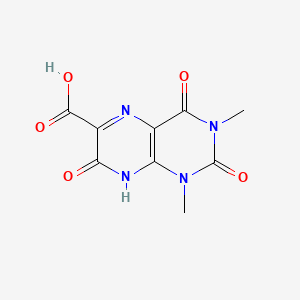
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2843358.png)
![8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2843364.png)
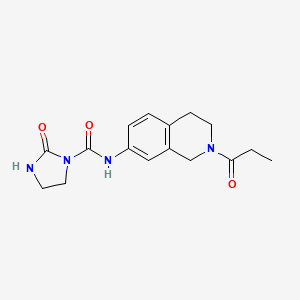
![3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide](/img/structure/B2843367.png)
![5-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2843368.png)
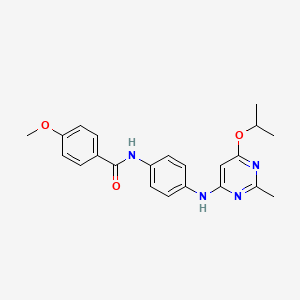
![N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2843370.png)

![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)
